Cas no 2260932-04-3 (N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride)

N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide dihydrochloride is a chemically modified triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The dihydrochloride salt form enhances solubility and stability, making it suitable for experimental and formulation studies. Its structure incorporates a pyrrolidine moiety, which may influence binding affinity and pharmacokinetic properties. This compound is of interest for its potential as a scaffold in the development of bioactive molecules, particularly in targeting central nervous system (CNS) receptors or enzymes. The high purity and well-defined characterization ensure reproducibility in research applications. Proper handling and storage under controlled conditions are recommended to maintain integrity.
N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride structure
2260932-04-3 structure
Product name:N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride
CAS No:2260932-04-3
MF:C9H17Cl2N5O
MW:282.170179128647
CID:5778368
PubChem ID:137943593

N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride
    • EN300-6734530
    • N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide dihydrochloride
    • 2260932-04-3
    • 1H-1,2,3-Triazole-4-carboxamide, N-methyl-1-(2-pyrrolidinylmethyl)-, hydrochloride (1:2)
    • Inchi: 1S/C9H15N5O.2ClH/c1-10-9(15)8-6-14(13-12-8)5-7-3-2-4-11-7;;/h6-7,11H,2-5H2,1H3,(H,10,15);2*1H
    • InChI Key: HYACBFPTNTUVMD-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C(C1=CN(CC2CCCN2)N=N1)NC

Computed Properties

  • Exact Mass: 281.0810156g/mol
  • Monoisotopic Mass: 281.0810156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų

N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6734530-0.25g
N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide dihydrochloride
2260932-04-3 95.0%
0.25g
$459.0 2025-03-13
Enamine
EN300-6734530-2.5g
N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide dihydrochloride
2260932-04-3 95.0%
2.5g
$1819.0 2025-03-13
1PlusChem
1P028MLE-5g
N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamidedihydrochloride
2260932-04-3 95%
5g
$3390.00 2023-12-18
Aaron
AR028MTQ-500mg
N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamidedihydrochloride
2260932-04-3 95%
500mg
$1020.00 2025-02-16
Aaron
AR028MTQ-1g
N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamidedihydrochloride
2260932-04-3 95%
1g
$1301.00 2025-02-16
1PlusChem
1P028MLE-1g
N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamidedihydrochloride
2260932-04-3 95%
1g
$1209.00 2024-05-24
Aaron
AR028MTQ-2.5g
N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamidedihydrochloride
2260932-04-3 95%
2.5g
$2527.00 2023-12-15
Aaron
AR028MTQ-250mg
N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamidedihydrochloride
2260932-04-3 95%
250mg
$657.00 2025-02-16
Enamine
EN300-6734530-0.05g
N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide dihydrochloride
2260932-04-3 95.0%
0.05g
$216.0 2025-03-13
Enamine
EN300-6734530-0.1g
N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide dihydrochloride
2260932-04-3 95.0%
0.1g
$322.0 2025-03-13

N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride Related Literature

Additional information on N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride

Introduction to N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride (CAS No. 2260932-04-3)

N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride, identified by its CAS number 2260932-04-3, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered attention due to their potential biological activities and structural features that make them valuable candidates for drug development.

The structure of N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The presence of a triazole ring, a methyl group attached to a pyrrolidine moiety, and a carboxamide functional group provides a framework that is conducive to interactions with biological targets. These structural features have been extensively studied in the context of developing novel therapeutic agents.

In recent years, there has been growing interest in the exploration of triazole-containing compounds due to their broad spectrum of biological activities. Triazoles are known for their ability to modulate various biological pathways, making them attractive for the development of drugs targeting diseases such as cancer, infectious diseases, and inflammatory conditions. The specific substitution pattern in N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride may contribute to its unique pharmacological profile, potentially enabling it to interact with specific enzymes or receptors in a manner that is distinct from other known compounds.

The carboxamide group in the molecule is another critical feature that influences its reactivity and potential biological activity. Carboxamides are frequently found in biologically active molecules and play a crucial role in mediating interactions with biological targets. The incorporation of this group into the structure of N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride suggests that it may have the capacity to engage with proteins or other biomolecules in a way that could elicit therapeutic effects.

The dihydrochloride salt form of this compound enhances its solubility and stability, which are important factors for its potential use in pharmaceutical formulations. Improved solubility can facilitate the development of dosage forms that are easier to administer, while stability ensures that the compound remains effective over time. These properties make N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride a promising candidate for further investigation in drug development.

Recent research has highlighted the importance of understanding the structural and functional relationships between chemical compounds and their biological targets. Computational methods, such as molecular docking and pharmacophore modeling, have been increasingly employed to predict the binding modes and interactions of small molecules with biological receptors. These tools have enabled researchers to gain insights into the mechanisms of action of novel compounds like N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride, thereby accelerating the drug discovery process.

In addition to computational studies, experimental approaches such as high-throughput screening (HTS) and structure-based drug design (SBDD) have been instrumental in identifying lead compounds with potential therapeutic activity. N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride has been investigated using these methodologies, revealing its potential as a tool compound for further biochemical and pharmacological studies.

The synthesis of N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like this one, making it feasible to conduct extensive studies on its properties and potential applications.

The pharmacological profile of N-Methyl-1-(pyrrolidin-2-yli...

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